4-chloro-7-hydroxy-2H-chromen-2-one
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Overview
Description
4-Chloro-7-hydroxy-2H-chromen-2-one is a chemical compound with the CAS Number: 848939-31-1 . It has a molecular weight of 196.59 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5ClO3/c10-7-4-9(12)13-8-3-5(11)1-2-6(7)8/h1-4,11H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, hydroxy, and chromen-2-one groups .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Characterization
4-Chloro-7-hydroxy-2H-chromen-2-one has been utilized in the synthesis and characterization of various compounds. For instance, it has been used in the synthesis of novel polystyrene-supported TBD catalysts for the Michael addition, contributing to the synthesis of Warfarin and its analogues (Alonzi et al., 2014). Additionally, microwave-assisted synthesis of novel 2H-Chromene derivatives bearing Phenylthiazolidinones has also been reported, showcasing its role in producing compounds with remarkable antimicrobial activity (El Azab, Youssef, & Amin, 2014).
Biological Activity Assessment
The compound is instrumental in assessing biological activities of synthesized derivatives. A study synthesized and evaluated the antibacterial activity of coumarine derivatives from this compound, demonstrating bacteriostatic and bactericidal properties (Behrami & Vaso, 2017). Another study synthesized coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one, including mixed ligand complexes, and assessed their antimicrobial and cytotoxic activities, revealing potential medical applications (Aiyelabola et al., 2017).
Catalysis and Synthesis Methods
This compound plays a significant role in catalysis and synthesis methods. It has been used in the efficient one-pot synthesis of 4 Hydroxy-2H Chromene under solvent-free conditions using ZnO NP and mesoporous aluminosilicate catalysts (Mahato et al., 2021). Also, its derivatives have been synthesized using ultrasound irradiation, demonstrating high yields and shorter reaction times (Wang Huiyana, 2013).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that many coumarin derivatives, which 4-chloro-7-hydroxy-2h-chromen-2-one is a part of, have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules, among others.
Properties
IUPAC Name |
4-chloro-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-7-4-9(12)13-8-3-5(11)1-2-6(7)8/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFQRCFWIYGXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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